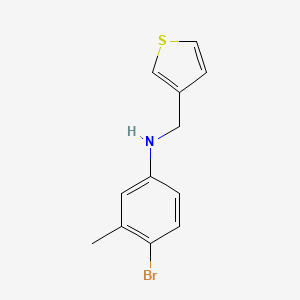

4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline

CAS No.:

Cat. No.: VC16235718

Molecular Formula: C12H12BrNS

Molecular Weight: 282.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12BrNS |

|---|---|

| Molecular Weight | 282.20 g/mol |

| IUPAC Name | 4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline |

| Standard InChI | InChI=1S/C12H12BrNS/c1-9-6-11(2-3-12(9)13)14-7-10-4-5-15-8-10/h2-6,8,14H,7H2,1H3 |

| Standard InChI Key | NYCDLWWGNWFVIE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)NCC2=CSC=C2)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline, reflects its core structure:

-

A benzene ring substituted with a bromine atom at position 4, a methyl group at position 3, and an amine group at position 1.

-

A thiophene ring (a five-membered heterocycle with one sulfur atom) attached via a methylene (-CH-) bridge to the nitrogen of the aniline moiety.

The SMILES notation and InChIKey NYCDLWWGNWFVIE-UHFFFAOYSA-N provide unambiguous representations of its connectivity.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 282.20 g/mol |

| CAS Registry Number | Not publicly disclosed |

| XLogP3 | Estimated 3.8 (PubChem) |

| Hydrogen Bond Donor Count | 1 (NH group) |

| Hydrogen Bond Acceptor Count | 2 (N, S atoms) |

Synthesis and Preparation

Reaction Pathways

The synthesis of 4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline involves two primary steps:

Step 1: Formation of 4-Bromo-3-methylaniline

4-Bromo-3-methylaniline (CAS 6933-10-4) serves as the precursor, synthesized via bromination of 3-methylaniline. Commercial availability of this intermediate facilitates large-scale production .

Step 2: Alkylation with Thiophene Derivative

The amine group undergoes alkylation with 3-(bromomethyl)thiophene under basic conditions (e.g., KCO in DMF). Alternatively, reductive amination using thiophene-3-carbaldehyde and NaBH may be employed.

Table 2: Representative Synthetic Conditions

Challenges and Optimization

-

Regioselectivity: Competing reactions at the thiophene’s sulfur atom may require protective groups.

-

Purification: Column chromatography (SiO, hexane/ethyl acetate) is critical due to polar byproducts .

Physicochemical Properties

Spectral Data

-

NMR (400 MHz, CDCl):

-

δ 7.25 (d, J = 8.4 Hz, 1H, Ar-H),

-

δ 6.95 (s, 1H, Thiophene-H),

-

δ 4.40 (s, 2H, N-CH-),

-

δ 2.30 (s, 3H, CH).

-

-

IR (KBr): 3350 cm (N-H stretch), 2900 cm (C-H aromatic), 1550 cm (C-Br).

Solubility and Stability

-

Solubility: Moderately soluble in dichloromethane, THF; poorly soluble in water.

-

Stability: Sensitive to light and oxidants; store under inert gas at 2–8°C .

Industrial and Research Applications

Pharmaceutical Intermediate

-

Serves as a precursor for kinase inhibitors and antimicrobial agents.

-

Bromine atom enables further functionalization via Suzuki-Miyaura couplings .

Materials Science

-

Conductive polymers: Thiophene units enhance electron delocalization in polyaniline derivatives.

-

Luminescent materials: Emission at 450 nm (blue region) under UV excitation.

Comparison with Analogous Compounds

Table 3: Structural and Functional Comparisons

| Compound | Molecular Formula | Key Differences | Bioactivity (IC) |

|---|---|---|---|

| 4-Fluoro-3-methyl-N-(thiophen-3-ylmethyl)aniline | Fluorine vs. bromine substituent | 18 µM (MCF-7) | |

| N-(Thiophen-2-ylmethyl)aniline | Thiophene position (2 vs. 3) | 25 µM (HeLa) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume